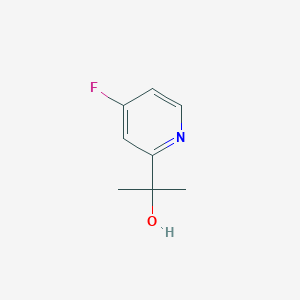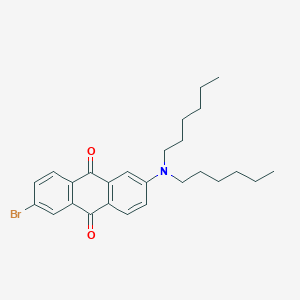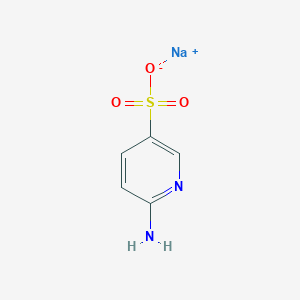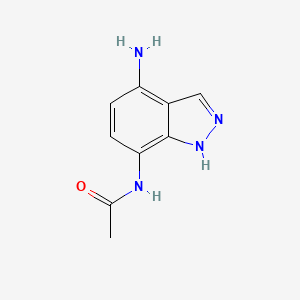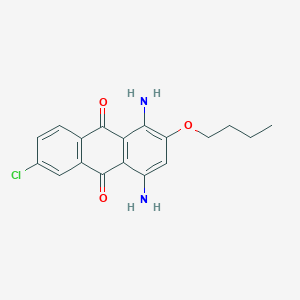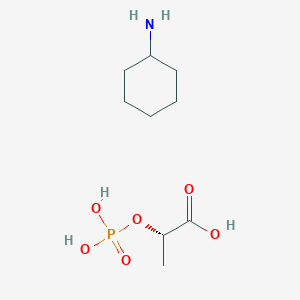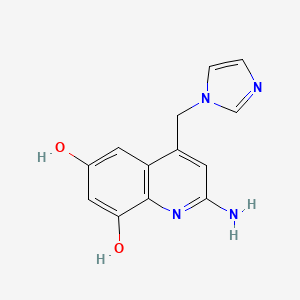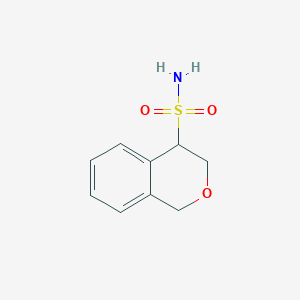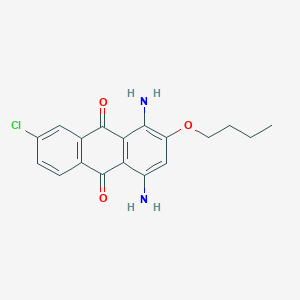
3-(tert-Butyl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a tert-butyl group and a methoxy group attached to the benzene ring, making it a substituted aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2-methoxyaniline typically involves the nitration of 3-(tert-Butyl)-2-methoxytoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amine group to form the desired aniline derivative. Common reagents used in the nitration step include nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
3-(tert-Butyl)-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-2-methoxyaniline involves its interaction with specific molecular targets. The tert-butyl and methoxy groups influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butyl)-4-methoxyaniline
- 3-(tert-Butyl)-2-ethoxyaniline
- 3-(tert-Butyl)-2-methylthioaniline
Uniqueness
3-(tert-Butyl)-2-methoxyaniline is unique due to the specific positioning of the tert-butyl and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-tert-butyl-2-methoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,12H2,1-4H3 |
Clé InChI |
WDUZQOSSPNQRJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



